molecular formula C8H10O2 B1619598 1-(5-Ethylfuran-2-yl)ethanone CAS No. 24119-98-0

1-(5-Ethylfuran-2-yl)ethanone

Cat. No. B1619598
CAS RN: 24119-98-0
M. Wt: 138.16 g/mol
InChI Key: XTEXFYLWOKPGFE-UHFFFAOYSA-N
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Description

1-(5-Ethylfuran-2-yl)ethanone, also known as 2-Acetyl-5-ethylfuran, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(5-Ethylfuran-2-yl)ethanone can be represented by the InChI code 1S/C8H10O2/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

1-(5-Ethylfuran-2-yl)ethanone has a density of 1.011g/cm3 and a boiling point of 219.7ºC at 760mmHg . It is a liquid at room temperature .

Scientific Research Applications

Photoinduced Oxidative Annulation

A study by Jin Zhang et al. (2017) introduced a method for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This process, which does not require transition metals or oxidants, produces highly functionalized polyheterocyclic compounds, demonstrating the potential of furan derivatives in synthesizing complex organic structures Jin Zhang et al., 2017.

Antimicrobial Activity

Cledualdo Soares de Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives from 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl)ethanone compounds, showcasing their strong activity against several strains of Staphylococcus aureus. This highlights the potential of furan derivatives as a basis for developing new antimicrobial agents Cledualdo Soares de Oliveira et al., 2012.

Catalytic Reduction of Biomass-Derived Furanic Compounds

A study conducted by Y. Nakagawa et al. (2013) focused on the catalytic reduction of furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), using H2 over heterogeneous catalysts. This research is crucial for the conversion of biomass into valuable chemicals and fuels, demonstrating the role of furan derivatives in sustainable chemistry Y. Nakagawa et al., 2013.

Anti-Breast Cancer Agents

In a study by Huda K. Mahmoud et al. (2021), novel thiazolyl(hydrazonoethyl)thiazoles were synthesized as potential anti-breast cancer agents. This research indicates the application of furan derivatives in the synthesis of compounds with potential medicinal properties Huda K. Mahmoud et al., 2021.

Catalytic Behavior Towards Ethylene Reactivity

A study by Wen‐Hua Sun et al. (2007) involved the synthesis of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. These complexes demonstrated catalytic activities for ethylene oligomerization and polymerization, suggesting the utility of furan derivatives in catalysis Wen‐Hua Sun et al., 2007.

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H227, H302, H315, H319, and H335, indicating that it is harmful if swallowed, toxic in contact with skin, and causes serious eye damage . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-(5-ethylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEXFYLWOKPGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297773
Record name 1-(5-ethylfuran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethylfuran-2-yl)ethanone

CAS RN

24119-98-0
Record name NSC117921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-ethylfuran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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